8-Azidooctanoic Acid: Structural Dynamics, Chemical Properties, and Bioorthogonal Applications
8-Azidooctanoic Acid: Structural Dynamics, Chemical Properties, and Bioorthogonal Applications
Executive Summary
8-Azidooctanoic acid is a highly versatile, bifunctional aliphatic molecule that has become a cornerstone reagent in modern chemical biology and drug development. By combining a flexible hydrophobic backbone with a bioorthogonally reactive azide group, it serves as an optimal linker for click chemistry and a precise substrate for enzymatic protein labeling. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and validated methodologies for its application in site-specific bioconjugation.
Structural Architecture and Chemical Causality
8-Azidooctanoic acid (CAS 217180-76-2) is characterized by an 8-carbon aliphatic chain terminating in a carboxylic acid at one end and an azide moiety at the other[1].
The Causality of the 8-Carbon Chain: The specific length of the octanoic acid backbone is a critical design feature. In biological systems, it acts as an exact structural mimic of lipoic acid, an endogenous 8-carbon fatty acid. This precise chain length allows 8-azidooctanoic acid to seamlessly intercalate into the hydrophobic binding pockets of enzymes—such as E. coli Lipoic Acid Ligase (LplA)—tricking the enzymatic machinery into utilizing it as a substrate without inducing steric clashes[2]. Furthermore, in the rational design of therapeutics like histone deacetylase (HDAC) inhibitors, the 8-carbon chain provides the optimal spatial distance between a zinc-binding group and a capping motif to maximize target affinity.
Bifunctional Reactivity:
The molecule's dual termini enable highly modular synthesis. The carboxylic acid (-COOH) facilitates standard peptide coupling (e.g., EDC/NHS activation) to primary amines[3], while the terminal azide (-N
Chemical Synthesis:
8-Azidooctanoic acid is typically synthesized in a single, high-yield step from commercially available 8-bromooctanoic acid. Causality: The primary bromide acts as an excellent leaving group in an S
Physicochemical Properties
Understanding the quantitative physical parameters of 8-azidooctanoic acid is essential for predicting its solubility, membrane permeability, and binding kinetics in aqueous biological buffers.
| Quantitative Property | Value | Causality / Structural Significance |
| Molecular Formula | C | Defines the bifunctional aliphatic structure 1[1]. |
| Molecular Weight | 185.22 g/mol | The low molecular weight ensures rapid diffusion rates in solution and prevents steric hindrance during enzymatic loading 1[1]. |
| XLogP3 | 2.8 | This moderate lipophilicity enables passive membrane permeability, making the molecule highly suitable for intracellular labeling applications 1[1]. |
| Topological Polar Surface Area | 51.7 Ų | Perfectly balances aqueous solubility for in vitro assays with the hydrophobic dynamics required for deep enzyme pocket binding 1[1]. |
| Physical State | Colorless Oil | Necessitates careful handling and storage; stock solutions are typically prepared in anhydrous organic solvents (e.g., DMSO or DMF) prior to aqueous dilution 4[4]. |
Enzymatic Targeting: LplA-Mediated Protein Labeling
One of the most advanced and widely cited applications of 8-azidooctanoic acid is its use in site-specific protein labeling via the PRIME (PRobe Incorporation Mediated by Enzymes) methodology. Wild-type LplA catalyzes the ATP-dependent ligation of 8-azidooctanoic acid (often referred to as "azide 7" in seminal literature) to a highly specific 13-amino acid LplA Acceptor Peptide (LAP) tag genetically fused to a protein of interest 2[2].
Kinetic Causality:
The wild-type LplA enzyme exhibits a
Workflow of LplA-mediated site-specific protein labeling using 8-Azidooctanoic acid.
Self-Validating Experimental Protocol: Site-Specific Protein Labeling
To ensure reproducibility and scientific rigor, the following protocol details the two-step labeling of a LAP-tagged protein using 8-azidooctanoic acid followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This workflow is explicitly designed as a self-validating system to eliminate false positives.
Phase 1: Enzymatic Ligation
-
Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4) and 5 mM Mg(OAc)
.-
Causality: Mg
is an essential cofactor required to coordinate ATP within the LplA active site, enabling the formation of the reactive acyl-adenylate intermediate.
-
-
Substrate Addition: Add the purified POI-LAP fusion protein to a final concentration of 10 μM.
-
Probe Loading: Add 8-azidooctanoic acid to a final concentration of 500 μM.
-
Initiation: Add 1 mM ATP and 1 μM wild-type LplA. Incubate at 30°C for 60 minutes.
-
Self-Validation Control (Critical): Run a parallel reaction omitting ATP.
-
Logic: LplA strictly requires ATP to function. A negative result in this control lane during final analysis validates that all observed labeling is enzymatically specific and not an artifact of non-specific hydrophobic absorption.
-
Phase 2: CuAAC Click Labeling
-
Purification: Remove excess unligated 8-azidooctanoic acid using a Zeba spin desalting column (7K MWCO).
-
Causality: Free azide left in solution will competitively react with the alkyne-fluorophore in the next step, drastically reducing the signal-to-noise ratio on the target protein.
-
-
Catalyst Pre-assembly: In a separate microcentrifuge tube, mix 1 mM CuSO
with 5 mM THPTA ligand.-
Causality: Pre-mixing ensures the Cu(II) is fully chelated before contacting the protein, preventing heavy-metal toxicity, non-specific oxidation, and protein precipitation.
-
-
Click Reaction: Add 20 μM of the desired Alkyne-Fluorophore to the desalted protein. Add the pre-formed Cu-THPTA complex.
-
Reduction: Initiate the reaction by adding 2.5 mM Sodium Ascorbate.
-
Causality: Ascorbate acts as the reducing agent to convert Cu(II) to the catalytically active Cu(I) species. It must be added last to prevent premature oxidation of the catalyst by ambient oxygen.
-
-
Incubation & Analysis: Incubate for 30–60 minutes at room temperature. Resolve the products via SDS-PAGE and analyze using in-gel fluorescence scanning. The ATP-minus control lane must show zero fluorescence for the assay to be considered valid.
Comprehensive References
-
PubChem | 8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768 |[Link]
-
MIT DSpace | Chemical and enzymatic tools to study proteins in their native cellular environment |[Link]
-
RSC Publishing | Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents |[Link]
-
PMC (National Institutes of Health) | Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition |[Link]
Sources
- 1. 8-Azidooctanoic Acid | C8H15N3O2 | CID 86700768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Azido-octanoyl-OSu | 2576471-56-0 | Benchchem [benchchem.com]
- 4. 8-Azido-octanoic acid | 217180-76-2 [chemicalbook.com]
- 5. dspace.mit.edu [dspace.mit.edu]
